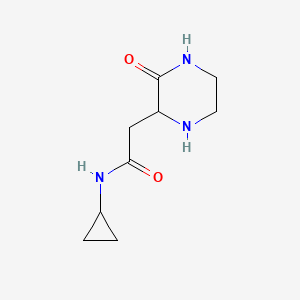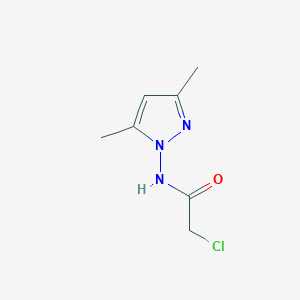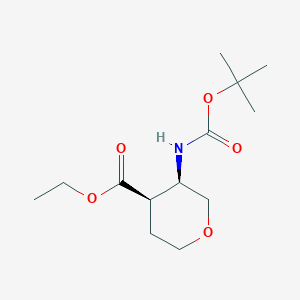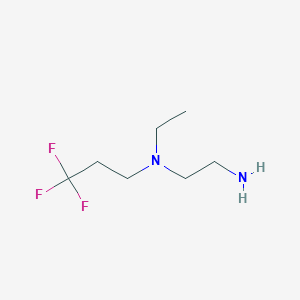
(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine
Vue d'ensemble
Description
(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine, also known as TFEA, is a chemical compound. It has a CAS Number of 1410029-83-2 and a molecular weight of 184.2 . The IUPAC name for this compound is N1-ethyl-N~1~- (3,3,3-trifluoropropyl)-1,2-ethanediamine . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 26 bonds, including 11 non-H bonds, 5 rotatable bonds, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 184.2 . It is a liquid at room temperature .
Applications De Recherche Scientifique
Encapsulation and Sensor Development
- Encapsulation of Halides: A study discussed the potential of a pentafluorophenyl-substituted tripodal amine receptor for encapsulating Cl- and Br- ions, demonstrating its utility in ion encapsulation and sensing applications (Lakshminarayanan et al., 2007).
Synthesis and Chemical Reactions
- Synthesis of Fluoroalkyl-Containing Compounds: Research outlined methods for the synthesis of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates, highlighting the flexibility of fluoroalkyl groups in synthetic chemistry (Pryadeina et al., 2007).
- Improved Synthesis of Imines/Enamines: A study focused on the reactions between highly electrophilic fluorine-containing dicarbonyl compounds and amines, developing a method for synthesizing imines/enamines, important for preparing fluorinated amines and amino acids (Ohkura et al., 2003).
Polymer Chemistry
- Polymer Synthesis: The use of tris(2-aminoethyl)amine (TREN) in SET-LRP (Single Electron Transfer Living Radical Polymerization) has been investigated, showcasing its efficiency and economic viability in polymer synthesis (Moreno et al., 2017).
Metal Ion Complexation and Coordination Chemistry
- Metal Ion Complexation: A structural model for a ferrichrome-type siderophore was synthesized to study chiral preference induced by intramolecular hydrogen bonding, demonstrating the significance of such compounds in metal ion complexation (Matsumoto et al., 2001).
Environmental Applications
- CO2 Capture: Synthesis and study of amino alcohols for CO2 capture from flue gas streams have been reported, indicating the potential of amine-based compounds in environmental applications (Maneeintr et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
- Tris(2-aminoethyl)amine contains a tertiary amine center and three pendant primary amine groups . These primary amines can interact with various biological molecules. The primary targets likely include receptors, enzymes, or other proteins involved in cellular processes.
Pharmacokinetics
- Tris(2-aminoethyl)amine is soluble in water , suggesting good oral absorption. Its basic nature may allow it to distribute widely in tissues. Metabolic pathways would likely involve enzymatic reactions. Elimination could occur via renal excretion.
Analyse Biochimique
Biochemical Properties
(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s trifluoropropyl group is particularly important in modulating these interactions, as it can enhance the binding affinity to target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Furthermore, the compound can interact with transcription factors, thereby modulating gene expression. These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. These findings are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic use .
Propriétés
IUPAC Name |
N'-ethyl-N'-(3,3,3-trifluoropropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3N2/c1-2-12(6-4-11)5-3-7(8,9)10/h2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHUALPRSQCPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)

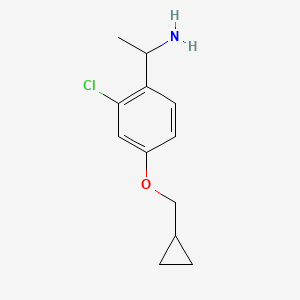



![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)


